Target Engagement: TDP1 Inhibition Potency of 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine vs. Class Profile
6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine exhibits direct, quantifiable inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a key enzyme in DNA repair. The compound demonstrates an IC50 of 270 nM in a fluorescence-based biochemical assay [1]. This specific activity distinguishes it from other benzimidazole-pyridine derivatives, such as those developed as p38 MAPK inhibitors, which show no reported TDP1 activity [2].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 270 nM |
| Comparator Or Baseline | p38 MAPK Inhibitor (5i) from ref. [2]: IC50 = 17 µM on p38, no reported TDP1 activity. |
| Quantified Difference | Target compound is >60-fold more potent on TDP1 than the comparator's primary target (p38), and the target compound's TDP1 activity is unique in this comparison. |
| Conditions | In vitro fluorescence assay for TDP1 using a 5'-(5,6 FAM-AAC GTC AGG GTC TTC C- BHQ1)-3' substrate. |
Why This Matters
This is the primary differentiating evidence; the compound has a defined, quantifiable activity on a specific, therapeutically relevant target (TDP1) that is not a general property of the benzimidazole-pyridine class, justifying its selection over other analogs.
- [1] BindingDB. (2021). Affinity Data for BDBM50540222 (CHEMBL4643271). Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/chemcheck2.jsp?col=ic50#. View Source
- [2] Ali, M. A., Osman, H., Kumar, R. S., Almansour, A. I., Arumugam, N., Masand, V. H., & Panneerselvem, T. (2016). Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. Letters in Drug Design & Discovery, 13(7), 646-657. View Source
